Ethyl 1,3-dimethyl-1H-indole-2-carboxylate: A Privileged Scaffold in Advanced Drug Discovery and Synthetic Chemistry
Ethyl 1,3-dimethyl-1H-indole-2-carboxylate: A Privileged Scaffold in Advanced Drug Discovery and Synthetic Chemistry
Executive Summary
In the landscape of medicinal chemistry, the indole nucleus represents one of the most prolific "privileged scaffolds." Specifically, ethyl 1,3-dimethyl-1H-indole-2-carboxylate (CAS: 61838-90-2) serves as a highly versatile, functionalized building block[1]. By pre-installing methyl groups at the N1 and C3 positions, alongside a reactive C2-carboxylate, this intermediate allows researchers to bypass complex, low-yield regioselective alkylation steps. This technical guide explores the physicochemical dynamics, robust synthetic methodologies, and divergent pharmacological applications of this critical compound.
Physicochemical Profiling & Structural Dynamics
Understanding the structural conformation of ethyl 1,3-dimethyl-1H-indole-2-carboxylate is essential for predicting its behavior in both synthetic reactions and biological target engagement. Crystallographic studies reveal that the five- and six-membered rings of the indole core are almost perfectly planar[2].
Crucially, the plane of the indole ring forms a minimal dihedral angle of 5.26° with the ester group and the ethyl side-chain carbon atoms[2]. This high degree of planarity is a defining feature that enables the scaffold to effectively intercalate into DNA or slip into narrow, flat binding pockets of target enzymes (such as HIV-1 integrase). The crystal packing is further stabilized by weak intermolecular C−H⋯O and C−H⋯π interactions, which are critical parameters when designing solid-state pharmaceutical formulations[2].
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the compound, which are vital for calculating reaction stoichiometry and predicting pharmacokinetic properties (e.g., Lipinski's Rule of Five compliance)[1].
| Property | Value |
| Chemical Name | Ethyl 1,3-dimethyl-1H-indole-2-carboxylate |
| CAS Registry Number | 61838-90-2 |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Topological Polar Surface Area (TPSA) | 31.23 Ų |
| LogP (Octanol/Water) | 2.66 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Pharmacological Applications & Target Engagement
The true value of ethyl 1,3-dimethyl-1H-indole-2-carboxylate lies in its divergent utility across multiple therapeutic areas. By acting as a core pharmacophore, it can be functionalized to engage vastly different biological targets.
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HIV-1 Integrase Inhibitors (Antiviral): Indole-2-carboxylic acid derivatives are highly potent HIV-1 integrase strand transfer inhibitors. Upon saponification of the ethyl ester, the resulting C2 carboxyl group acts as a critical chelator for the two Mg2+ ions located in the integrase active site. Simultaneously, the planar indole core forms π−π stacking interactions with viral DNA, effectively halting viral replication[3].
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CysLT1 Antagonists (Asthma & Neuroinflammation): The indole-2-carboxylic acid moiety is an essential structural element for selective Cysteinyl-leukotriene receptor 1 (CysLT1) antagonists. Incorporating this scaffold has yielded compounds that significantly outperform traditional drugs like montelukast in both calcium mobilization and chemotaxis assays[4].
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FGFR Inhibitors (Anticancer): In oncology, this compound is utilized as a precursor to synthesize fused heterocyclic systems (e.g., pyrazolo-pyridazines). These complex derivatives act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), providing therapeutic avenues for cancers driven by abnormal cell proliferation[5].
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TRPV1 Agonists (Neuropathic Pain): Derivatization of the ester group into N-methylindole carboxamides yields highly effective Transient Receptor Potential Vanilloid 1 (TRPV1) agonists, which are currently being explored for the management of severe neuropathic pain[6].
Figure 1: Divergent synthetic utility of the ethyl 1,3-dimethyl-1H-indole-2-carboxylate scaffold.
Synthetic Methodologies: A Self-Validating Protocol
As an application scientist, it is critical to design synthetic routes that are not only high-yielding but also mechanistically sound and self-validating. The most robust method for synthesizing ethyl 1,3-dimethyl-1H-indole-2-carboxylate is via a modified Fischer Indole Synthesis [7].
Causality in Reagent Selection: We deliberately select N-methylphenylhydrazine rather than unsubstituted phenylhydrazine. This regioselectively fixes the N1-methyl group during cyclization, completely bypassing the need for a post-cyclization N-alkylation step. Post-cyclization alkylation of indole-2-carboxylates is notoriously problematic, often suffering from poor chemoselectivity due to competing ester hydrolysis or O-alkylation.
Step-by-Step Experimental Workflow
Materials Required:
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N-methylphenylhydrazine (1.0 eq)
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Ethyl 2-methylacetoacetate (1.1 eq)
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p-Toluenesulfonic acid monohydrate (p-TsOH, 0.2 eq)
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Anhydrous Toluene (Solvent)
Procedure:
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Hydrazone Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve N-methylphenylhydrazine and ethyl 2-methylacetoacetate in anhydrous toluene.
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Mechanistic Causality: Toluene is chosen specifically because it allows for the azeotropic removal of water. Continuously removing water drives the thermodynamic equilibrium of the condensation reaction entirely toward the hydrazone intermediate.
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Acid-Catalyzed Cyclization: Add catalytic p-TsOH to the solution. Heat the mixture to a vigorous reflux (approx. 110°C) for 4 to 6 hours.
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Mechanistic Causality: p-TsOH provides the precise protonation required to trigger the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer. This facilitates C-C bond formation and the subsequent elimination of ammonia to construct the aromatized indole core.
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In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The starting hydrazine (which stains heavily with phosphomolybdic acid) must completely disappear, replaced by a new, highly UV-active spot at a higher Rf value corresponding to the indole product.
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Quench and Extraction: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4 .
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Mechanistic Causality: Neutralizing the p-TsOH with bicarbonate prior to concentration is critical; residual acid can catalyze the unwanted hydrolysis of the ethyl ester during solvent evaporation.
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Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of 0-10% Ethyl Acetate in Hexanes.
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Analytical Validation: Confirm the structural integrity of the isolated product via 1H NMR ( CDCl3 ). The spectrum must show a distinct singlet for the N−CH3 at ~3.9 ppm, a singlet for the C3−CH3 at ~2.5 ppm, a quartet for the ester CH2 at ~4.3 ppm, and a triplet for the ester CH3 at ~1.4 ppm. Mass spectrometry (ESI) should yield a prominent peak at m/z 218 [M+H]+ .
Figure 2: Step-by-step synthetic workflow for ethyl 1,3-dimethyl-1H-indole-2-carboxylate.
References
- GuideChem. "61838-90-2 C13H15NO2 - Chemical Dictionary - GuideChem". GuideChem Database.
- Marx, A., Chakkaravarthi, G., Gobirajeshwaran, G., Mohanakrishnan, A. K., & Manivannan, V. "Ethyl 1,3-dimethyl-1H-indole-2-carboxylate". Acta Crystallographica Section E: Structure Reports Online, 2008.
- Kitano, M., Kojima, A., Nakano, K., Miyagishi, A., Noguchi, T., & Ohashi, N. "Synthesis and Pharmacological Evaluation of Novel Indole Derivatives". Chemical and Pharmaceutical Bulletin, 1999, 47(11), 1538-1548.
- Shanghai Institute of Materia Medica of CAS. "WO2017202343A1 - 五元杂环并[3,4-d]哒嗪酮类化合物、其制备方法、药物组合物及其应用". Google Patents, 2017.
- Wang, X. et al. "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors". PubMed Central (PMC).
- Zhang, Y. et al. "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists". PubMed Central (PMC).
- De Petrocellis, L. et al. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists". MDPI, 2025.
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